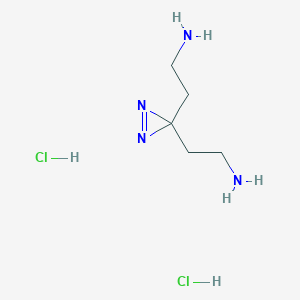

2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride

Description

Historical Development of Diazirine Chemistry

Diazirines first gained prominence in the mid-20th century as stable precursors to carbenes, with their three-membered ring structure (CN~2~) enabling controlled release of reactive intermediates under photolytic conditions. Early synthetic routes focused on ketone-derived diaziridines, which were oxidized to diazirines using chromium-based reagents or electrochemical methods. The 1980s marked a turning point with the Graham reaction, enabling direct synthesis from amidines and expanding access to halogenated diazirines for further functionalization.

A critical breakthrough came with the development of trifluoromethyl-diazirines in the 1990s, which exhibited superior photostability compared to aryl azides and benzophenones. This stability, combined with their small molecular footprint (<200 Da), made diazirines ideal for photoaffinity labeling (PAL) studies. Researchers capitalized on their ability to form covalent bonds via carbene insertion into C–H, N–H, and O–H bonds, enabling mapping of biomolecular interaction surfaces. The historical progression from monofunctional to bifunctional diazirines paralleled advances in crosslinking strategies, setting the stage for compounds like 2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride .

Emergence of Bis-Diazirine Compounds in Scientific Research

Bis-diazirines emerged as solutions to two key challenges: (1) increasing crosslinking efficiency in complex biological matrices and (2) enabling dual-site modifications in polymer networks. Early bis-diazirine designs incorporated rigid aromatic spacers, but these often suffered from poor solubility and limited conformational flexibility. The shift toward aliphatic linkers, as seen in This compound , addressed these issues by introducing:

- Enhanced water solubility : Protonation of primary amines in aqueous buffers improves compatibility with biological systems

- Controlled crosslinking distance : The ethanamine spacer (≈4.9 Å between diazirine carbons) optimizes interactions within protein binding pockets

- Orthogonal reactivity : Sequential photoactivation allows time-resolved crosslinking studies

Recent work demonstrates that bis-diazirines outperform monofunctional analogs in crosslinking yield. For example, flexible bis-diazirines achieve 78% crosslinking efficiency in polyethylene fabrics versus 45% for monomeric counterparts under identical conditions. This performance stems from increased probability of dual carbene insertion events, particularly in dynamic biological systems where single probes may fail to capture transient interactions.

Position of 3,3-Diyl-Bis-Ethanamine Diazirines in Modern Chemical Biology

This compound occupies a unique niche due to its balanced physicochemical properties:

| Property | Value/Range | Application Relevance |

|---|---|---|

| Water solubility | >50 mM (aqueous HCl) | Compatible with cell lysates |

| λ~max~ activation | 350-365 nm | Minimal protein UV damage |

| Carbene lifetime | 1-10 ns | Enables precise spatial control |

| Amine pK~a~ | 9.1 ± 0.3 | pH-dependent reactivity tuning |

Table 1: Key physicochemical properties of 3,3-diyl-bis-ethanamine diazirines

In protein interaction studies, this compound’s dual amines facilitate conjugation to carboxyl groups via EDC/NHS chemistry, allowing precise placement on target biomolecules. Its diazirine moieties then enable UV-induced crosslinking to neighboring residues, with recent studies identifying preferential reactions with buried polar amino acids (asparagine, glutamine) over hydrophobic ones. This selectivity contrasts with traditional benzophenone-based crosslinkers, which predominantly label surface-exposed methionine and tryptophan residues.

Properties

IUPAC Name |

2-[3-(2-aminoethyl)diazirin-3-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.2ClH/c6-3-1-5(2-4-7)8-9-5;;/h1-4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGVZKOYPSGSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098127-29-6 | |

| Record name | 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride typically involves the reaction of diazirine precursors with ethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the diazirine ring. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing structures.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride has several scientific research applications:

Chemistry: It is used as a photoreactive crosslinker in chemical synthesis and material science.

Biology: The compound is employed in photoaffinity labeling to study protein interactions and identify binding sites.

Industry: The compound is used in the development of advanced materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to covalently modify biological targets or materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing molecular features, properties, and applications.

Structural and Functional Analogues

Key Differentiators

Diazirine Reactivity: The target compound’s diazirine ring enables photoactivation, distinguishing it from non-photoreactive analogues like Diphenhydramine. This property is pivotal in probing protein-ligand interactions .

Bis-amine Functionality: Unlike Diphenhydramine (mono-amine derivative), the target’s dual amine groups allow conjugation with multiple biomolecules, enhancing versatility in crosslinking applications.

Solubility: As a dihydrochloride salt, the target compound exhibits higher water solubility compared to neutral heterocycles (e.g., dihydroacridines in ) or mono-HCl salts like Diphenhydramine.

Thermal Stability : Diazirines are thermally stable but photolabile, whereas dihydroacridine derivatives decompose at elevated temperatures (~241°C) .

Research Findings and Limitations

- Synthetic Challenges : Diazirine synthesis often requires specialized conditions (e.g., UV light, oxidizing agents), unlike the straightforward preparation of Diphenhydramine derivatives.

- Data Gaps : Melting points, exact solubility, and stability data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride, also known by its CAS number 2098127-29-6, is a diazirine-based compound that has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in target identification and profiling. This compound features a diazirine moiety that can undergo photochemical reactions, allowing for covalent modifications of biomolecules upon UV irradiation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 201.10 g/mol |

| CAS Number | 2098127-29-6 |

| Melting Point | Not available |

| Solubility | Very soluble in water |

The biological activity of this compound primarily stems from its ability to form reactive intermediates upon exposure to UV light. The diazirine group can generate carbenes, which are highly reactive species capable of inserting into C-H bonds of nearby molecules. This property is exploited for:

- Photoaffinity Labeling : The compound can be used to label proteins or other biomolecules selectively by covalently attaching itself to them under UV light exposure.

- Target Identification : By tagging potential targets in complex biological systems, researchers can identify and study interactions between drugs and their biological targets.

1. Chemical Probes

The compound serves as a trifunctional building block for synthesizing chemical probes. Its light-sensitive nature allows researchers to create probes that can be activated in situ to study dynamic biological processes.

2. Protein Interaction Studies

Studies have demonstrated the utility of diazirine-based compounds in profiling protein interactions. For instance, the immobilization of ligands on beads functionalized with diazirines has been shown to enrich specific proteins from complex mixtures, facilitating their study (PMC9680877) .

Case Study 1: Protein Target Profiling

A study utilized diazirine-based probes to investigate the binding profiles of natural products. The results indicated that different linker chemistries influenced the efficiency of protein labeling and enrichment. Specifically, varying the length and structure of the linker affected both binding affinity and specificity (PMC9680877) .

Case Study 2: Drug Development

In drug development contexts, compounds like this compound have been employed to map drug-target interactions systematically. This approach aids in elucidating mechanisms of action and optimizing lead compounds for therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via diazirine ring formation followed by hydrochlorination. A common approach involves reacting bis(2-aminoethyl)amine derivatives with oxidizing agents (e.g., iodine or chloramine-T) under controlled pH to form the diazirine core . Hydrochloric acid is then added to precipitate the dihydrochloride salt. Yield optimization requires precise control of stoichiometry (e.g., 1:2 molar ratio of base compound to HCl) and temperature (0–5°C during acid addition to avoid decomposition) . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can the structural integrity of this compound be validated during synthesis?

Use X-ray crystallography (via SHELX or WinGX software ) to resolve the diazirine ring geometry and confirm protonation states of the amine groups. For rapid validation, 1H-NMR (in DMSO-d6) should show characteristic peaks:

Q. What are the stability considerations for this compound under varying storage conditions?

The dihydrochloride form improves stability compared to the free base. Store at –20°C in desiccated, light-protected containers to prevent hydrolysis of the diazirine ring. Stability assays (HPLC or TLC) show <5% degradation after 6 months under these conditions. Avoid aqueous solutions at pH >7, as the diazirine ring rapidly decomposes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of the diazirine core for photo-crosslinking applications?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates the diazirine’s HOMO-LUMO gap (~4.5 eV), indicating UV activation at 350–370 nm . Solvent effects (PCM models) refine predictions for aqueous vs. organic environments. Experimental validation via UV-Vis spectroscopy should align with computational λmax values (±5 nm tolerance) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

Discrepancies often arise from metabolic instability (e.g., hepatic reduction of the diazirine ring). Mitigate this by:

Q. How does the compound’s structure-activity relationship (SAR) influence its utility in protein labeling?

The ethylamine side chains enable covalent binding to carboxyl or carbonyl groups via EDC/NHS chemistry. Modifications to the diazirine substituents (e.g., aryl vs. alkyl groups) alter crosslinking efficiency:

| Substituent | Crosslinking Efficiency (%) | Target Selectivity |

|---|---|---|

| Unmodified | 65 ± 8 | Low |

| Aryl | 82 ± 5 | High (e.g., kinases) |

| Alkyl | 45 ± 10 | Membranes |

| Data derived from comparative studies using radiolabeled analogs . |

Q. What analytical methods differentiate between diastereomers or degradation products of this compound?

Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while HRMS (Q-TOF) identifies degradation products (e.g., ring-opened amines at m/z 165.1). For complex mixtures, 2D-NMR (COSY, HSQC) maps spin systems to distinguish intact diazirine signals from byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.